molecular formula C9H8N2O2S B14268605 3-(3-Nitrophenyl)prop-2-enethioamide CAS No. 156712-66-2

3-(3-Nitrophenyl)prop-2-enethioamide

Cat. No.: B14268605
CAS No.: 156712-66-2
M. Wt: 208.24 g/mol
InChI Key: RUMNAKVKKSNMBQ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)prop-2-enethioamide is an organic compound with the molecular formula C9H8N2O2S It is characterized by the presence of a nitrophenyl group attached to a prop-2-enethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)prop-2-enethioamide typically involves the reaction of 3-nitrobenzaldehyde with thioacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(3-aminophenyl)prop-2-enethioamide, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

3-(3-Nitrophenyl)prop-2-enethioamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)prop-2-enethioamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioamide moiety can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)prop-2-enethioamide
  • 3-(2-Nitrophenyl)prop-2-enethioamide
  • 3-(3-Nitrophenyl)prop-2-enamide

Uniqueness

3-(3-Nitrophenyl)prop-2-enethioamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

156712-66-2

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

3-(3-nitrophenyl)prop-2-enethioamide

InChI

InChI=1S/C9H8N2O2S/c10-9(14)5-4-7-2-1-3-8(6-7)11(12)13/h1-6H,(H2,10,14)

InChI Key

RUMNAKVKKSNMBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=S)N

Origin of Product

United States

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